

Application of Azido-PEG4-amido-PEG4-Boc in Antibody-Drug Conjugates

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Compound of Interest

Compound Name: Azido-PEG4-amido-PEG4-Boc

Cat. No.: B1192227

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Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. **Azido-PEG4-amido-PEG4-Boc** is a heterobifunctional linker designed to offer precise control over the conjugation process and enhance the overall performance of the resulting ADC.

This linker incorporates several key features:

- **Azide (N3) Group:** Enables highly specific and efficient conjugation to an alkyne-modified payload or antibody via "click chemistry".^{[1][2][3]} This bioorthogonal reaction can be performed under mild, aqueous conditions, preserving the integrity of the antibody.^{[1][4]}
- **Dual PEG4 Spacers:** Two discrete polyethylene glycol (PEG) units enhance the hydrophilicity of the linker.^{[5][6]} This is crucial for improving the solubility and stability of the ADC, especially when working with hydrophobic payloads.^{[6][7]} PEGylation can also reduce aggregation, prolong circulation half-life, and minimize immunogenicity.^{[5][7][8]}
- **Amide Bond:** Provides a stable connection within the linker backbone.

- Boc (tert-butyloxycarbonyl) Protecting Group: Masks a primary amine, allowing for a sequential and controlled conjugation strategy.[9][10] The Boc group is stable under various conditions but can be readily removed with a mild acid like trifluoroacetic acid (TFA) to reveal the amine for subsequent reaction.[9][11]

The unique structure of **Azido-PEG4-amido-PEG4-Boc** allows for the pre-functionalization of a cytotoxic payload before its attachment to an antibody, offering flexibility and precision in ADC manufacturing.[12]

Key Applications and Features

- Site-Specific ADC Synthesis: The azide group facilitates site-specific conjugation when used with antibodies engineered to contain a reactive alkyne group. This leads to homogenous ADC populations with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and safety.[1][2]
- Improved Pharmacokinetics: The hydrophilic PEG spacers create a "hydration shell" around the ADC, which can reduce non-specific clearance and prolong its time in circulation, allowing for better tumor accumulation.[7][8]
- Enhanced Solubility and Stability: PEGylation helps to counteract the hydrophobicity of many cytotoxic payloads, preventing aggregation and improving the overall stability and manufacturability of the ADC.[6][13][14]
- Modular and Flexible Conjugation: The orthogonal reactivity of the azide and the Boc-protected amine allows for a modular approach to ADC construction. The payload can be attached to the linker first, followed by deprotection and conjugation to the antibody (or vice-versa).

Quantitative Data Summary

The inclusion of PEG spacers in ADC linkers has a quantifiable impact on their physicochemical properties and in vivo performance. While specific data for the **Azido-PEG4-amido-PEG4-Boc** linker is proprietary to individual research, the following tables summarize representative data from studies on ADCs with varying PEG linker lengths, illustrating the expected trends.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents

Linker Feature	Plasma Half-life (t _{1/2})	Systemic Clearance	In Vivo Efficacy (Tumor Model)	Reference
No PEG Spacer	Baseline	Baseline	Baseline	[8][15][16]
Short PEG (e.g., PEG4)	Increased ~1.5 to 2.5-fold	Decreased	Improved	[8][14][16]
Medium PEG (e.g., PEG8-PEG12)	Increased ~3 to 5-fold	Significantly Decreased	Potentially Optimized	[6][14][15]
Long PEG (e.g., PEG24)	Increased > 5-fold	Markedly Decreased	May decrease in some models	[6][8][16]

Note: Data is synthesized from multiple studies and represents general trends. Actual values are highly dependent on the specific antibody, payload, and tumor model used.[15]

Table 2: Effect of PEGylation on In Vitro Cytotoxicity

Cell Line	ADC without PEG (IC50)	ADC with PEG8 Linker (IC50)	ADC with PEG24 Linker (IC50)	Reference
HER2+ (e.g., SK-BR-3)	~0.5 nM	~0.6 nM	~1.0 nM	[14][16]
CD30+ (e.g., Karpas 299)	~1.2 nM	~1.2 nM	~1.5 nM	[16]
HER2- (e.g., MDA-MB-468)	>100 nM	>100 nM	>100 nM	[14][16]

Note: A slight increase in IC50 (decrease in potency) in vitro can sometimes be observed with longer PEG chains, but this is often offset by superior pharmacokinetic properties in vivo.[15]
[16]

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of an ADC using the **Azido-PEG4-amido-PEG4-Boc** linker. This workflow assumes the payload is first conjugated to the linker, followed by attachment to an alkyne-modified antibody.

Protocol 1: Payload-Linker Synthesis

This protocol describes the conjugation of a carboxylate-containing payload to the linker after Boc deprotection.

- Boc Deprotection of the Linker:** a. Dissolve **Azido-PEG4-amido-PEG4-Boc** in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).^{[9][11]} b. Stir the reaction at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. c. Remove the solvent and TFA under reduced pressure. Co-evaporate with DCM or methanol several times to ensure complete removal of residual acid. d. The resulting product is the deprotected Azido-PEG4-amido-PEG4-amine, which can be used directly or after purification.
- Activation of Payload's Carboxylic Acid:** a. Dissolve the cytotoxic payload (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF or DMSO). b. Add 1.5 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).^[11] c. Stir the mixture at room temperature for 30 minutes to form the active NHS ester.^[11]
- Conjugation of Activated Payload to Deprotected Linker:** a. Dissolve the deprotected linker from step 1d in DMF or DMSO. b. Add the activated payload solution from step 2c to the linker solution. c. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to raise the pH to ~8.0. d. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. e. Monitor the reaction by LC-MS. Upon completion, purify the Azido-PEG-Payload conjugate using reverse-phase HPLC.

Protocol 2: Antibody-Drug Conjugation via Click Chemistry

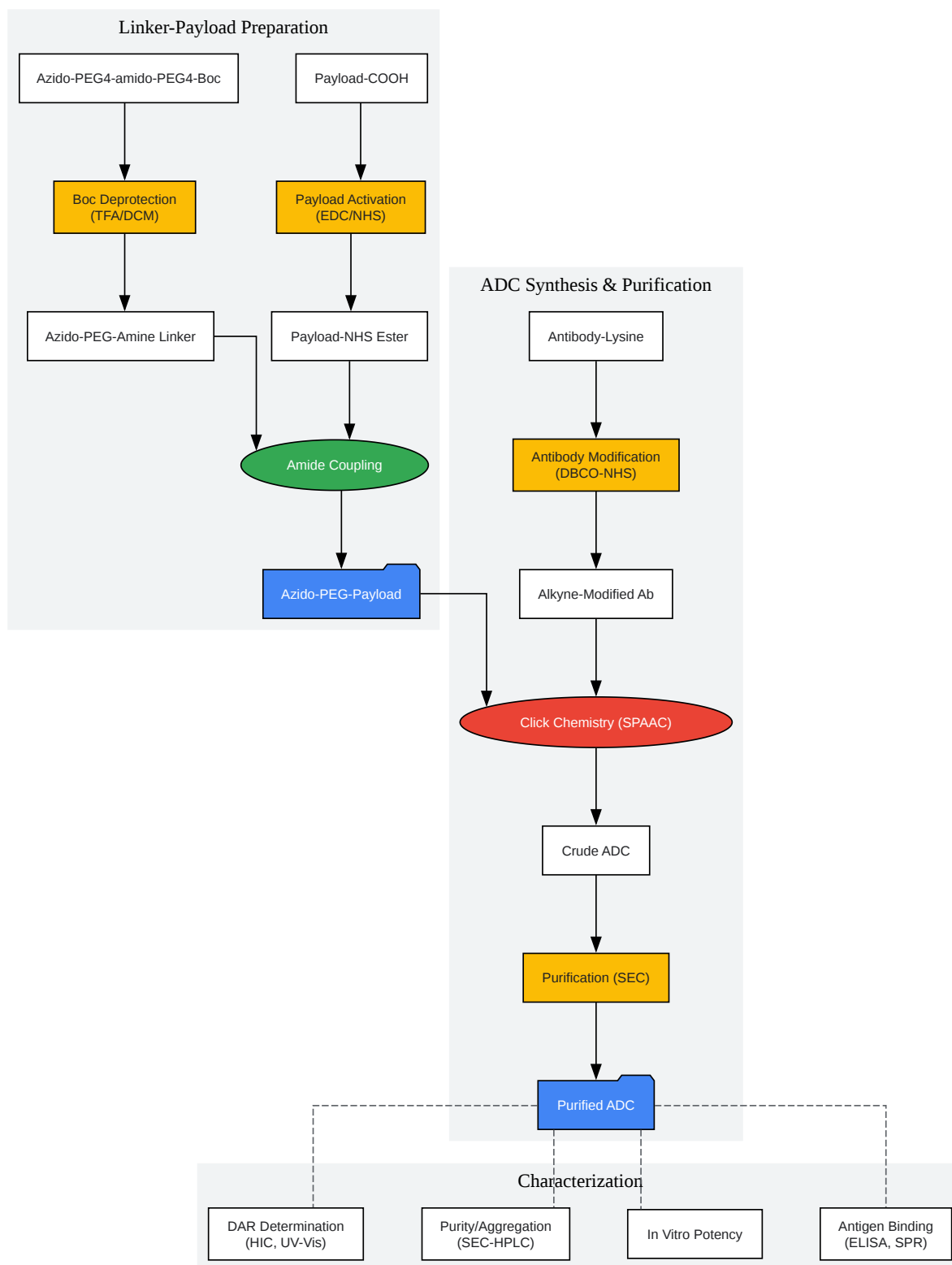
This protocol uses a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is highly bioorthogonal.^{[3][4]}

1. Preparation of Reagents: a. Alkyne-Modified Antibody: Prepare the antibody with a reactive cyclooctyne group (e.g., DBCO). This can be achieved by reacting the antibody with an NHS-ester of DBCO (e.g., DBCO-PEG4-NHS ester).[12] Purify the modified antibody using a desalting column to remove excess reagents.[12] b. Azido-PEG-Payload: Dissolve the purified payload-linker conjugate from Protocol 1 in a biocompatible solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM).
2. Conjugation Reaction: a. In a reaction tube, combine the alkyne-modified antibody (typically at 1-5 mg/mL in PBS, pH 7.4) with the Azido-PEG-Payload stock solution. b. A 5- to 10-fold molar excess of the azide-payload linker relative to the antibody is recommended to ensure complete conjugation.[12] The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% to maintain antibody stability.[12] c. Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[12]
3. ADC Purification: a. Purify the resulting ADC from unreacted payload-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[17] b. The purified ADC should be buffer-exchanged into a suitable formulation buffer (e.g., PBS or histidine-based buffer).
4. ADC Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at the payload's specific wavelength). b. Purity and Aggregation: Assess the purity and presence of aggregates using Size-Exclusion Chromatography (SEC-HPLC). c. In Vitro Cell Cytotoxicity: Evaluate the potency of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing. d. Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the key steps involved in synthesizing an Antibody-Drug Conjugate using the **Azido-PEG4-amido-PEG4-Boc** linker.

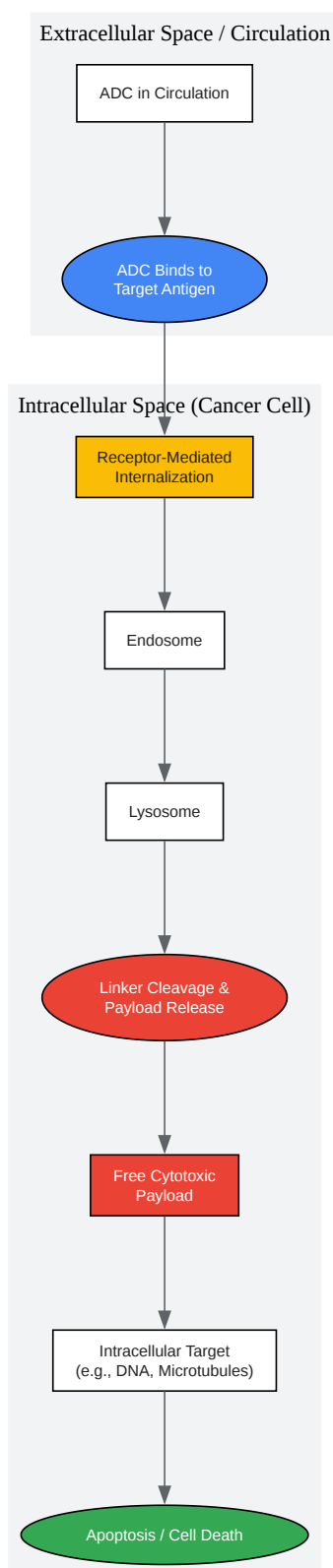


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Caption: Workflow for ADC synthesis using a heterobifunctional linker.

Signaling Pathway: ADC Mechanism of Action

This diagram shows the generalized mechanism of action for an ADC, from systemic circulation to the induction of apoptosis in a target cancer cell.



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Caption: Generalized mechanism of action for an antibody-drug conjugate.

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